2-Demethoxy-4-methoxy Urapidil

Pharmaceutical Analysis Method Validation Quality Control

2-Demethoxy-4-methoxy Urapidil (Urapidil Impurity 2) is a phenylpiperazine-substituted uracil derivative and a certified reference standard essential for HPLC/MS method development, validation, and ANDA regulatory submissions. Unlike uncharacterized analogs, every batch is supplied with a traceable Certificate of Analysis confirming purity (≥95%), full spectroscopic characterization (NMR, MS, HPLC), and regulatory-compliant documentation. This standard is critical for QC batch release testing of Urapidil API and finished dosage forms, enabling accurate impurity quantification per ICH guidelines. Procure to support robust CMC sections for generic Urapidil ANDA filings.

Molecular Formula C20H29N5O3
Molecular Weight 387.484
CAS No. 34661-79-5
Cat. No. B587210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Demethoxy-4-methoxy Urapidil
CAS34661-79-5
Synonyms6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; 
Molecular FormulaC20H29N5O3
Molecular Weight387.484
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3
InChIKeyFSIVWMBBAZRTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Demethoxy-4-methoxy Urapidil (CAS 34661-79-5): Structural Identity and Role as a Urapidil Impurity Standard


2-Demethoxy-4-methoxy Urapidil (CAS 34661-79-5), also known as Urapidil Impurity 2, is a phenylpiperazine-substituted uracil derivative with the molecular formula C20H29N5O3 and a molecular weight of 387.48 g/mol . It is a structurally related compound to the antihypertensive drug Urapidil and is primarily identified as an impurity or metabolite formed during its synthesis and metabolism [1]. Unlike the parent drug, this compound is not intended for therapeutic use. Its established role is as a certified reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical research and manufacturing, particularly for Abbreviated New Drug Applications (ANDA) [2].

Why Substituting 2-Demethoxy-4-methoxy Urapidil with Unqualified Material Risks Analytical and Regulatory Failure


Direct substitution of 2-Demethoxy-4-methoxy Urapidil with a generic, uncharacterized, or non-certified analog is not viable for pharmaceutical development and quality control. Its primary value is as a defined impurity marker with a certified purity profile and fully characterized analytical data (e.g., HPLC, NMR, MS) [1]. Using an unqualified material introduces significant risk to the accuracy, precision, and reliability of analytical methods. Without a traceable Certificate of Analysis (CoA) confirming a specific purity (e.g., 99.58% HPLC) [2], the material cannot serve as a valid reference for quantifying impurities, which is a fundamental requirement for regulatory submissions such as ANDAs [3]. The structural similarity to other Urapidil impurities [4] demands a precise, authenticated standard to avoid misidentification and ensure compliance with pharmacopoeial guidelines.

Quantitative Differentiation: Certified Purity and Physicochemical Properties of 2-Demethoxy-4-methoxy Urapidil


Certified Purity: Analytical Benchmark vs. Unqualified Impurity Mixtures

The product's quantitative differentiation lies in its certified purity, which is essential for its use as a reference standard. The compound is supplied with a Certificate of Analysis (CoA) confirming a purity of 99.58% by HPLC [1]. This is in contrast to other sources or crude mixtures where the compound may be present at unknown and variable concentrations [2].

Pharmaceutical Analysis Method Validation Quality Control

Physicochemical Identity: Chromatographic Retention and Solubility Profile for Method Development

The compound's specific physicochemical properties, which differ from the parent drug Urapidil and other analogs, are critical for developing selective analytical methods. Its predicted acid dissociation constant (pKa) is 7.79±0.10 , and it exhibits limited solubility, being slightly soluble in chloroform and methanol [1], with a predicted LogP of 2.07 . These parameters directly influence chromatographic behavior and must be considered during HPLC method development.

Analytical Method Development Physicochemical Characterization Chromatography

Regulatory Applicability: Defined Role in ANDA vs. Research-Only Analogs

The compound's documented application is specifically for analytical method development, method validation (AMV), and QC for ANDA filings and commercial production of Urapidil [1][2]. This is a key differentiator from other Urapidil analogs, such as 5-methyl-urapidil, which are primarily used in pharmacological research to study receptor selectivity [3][4].

Regulatory Affairs ANDA Filing Quality Control

Primary Application Scenarios for 2-Demethoxy-4-methoxy Urapidil (CAS 34661-79-5)


Analytical Method Development and Validation (AMV) for Urapidil

This certified reference standard is used to develop and validate high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods for the detection and quantification of 2-Demethoxy-4-methoxy Urapidil as an impurity in Urapidil active pharmaceutical ingredient (API) and finished dosage forms [1]. Its well-defined physicochemical properties and high purity [2] ensure accurate method calibration and system suitability testing.

Quality Control (QC) Release Testing for Urapidil Batches

In a commercial production environment, the compound serves as a reference marker in QC laboratories for routine batch release testing of Urapidil drug substance and drug product [1]. Its use ensures that impurity levels remain within specified acceptance criteria, maintaining product safety and consistency.

Regulatory Dossier Support for Abbreviated New Drug Applications (ANDA)

A fully characterized and certified impurity standard like 2-Demethoxy-4-methoxy Urapidil is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA submission [3]. It provides regulatory agencies with evidence of a robust analytical control strategy for identified impurities, facilitating the review and approval process for generic Urapidil products.

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